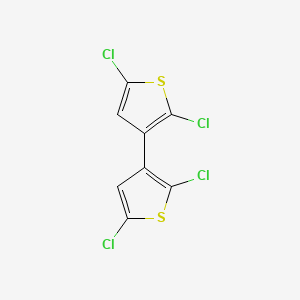
3,3'-Bithiophene, 2,2',5,5'-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is a chlorinated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- typically involves the chlorination of 3,3’-Bithiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated bithiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene, 2,2’,5,5’-tetrabromo-: A brominated analogue with similar electronic properties but different reactivity due to the presence of bromine atoms.
3,3’-Bithiophene, 2,2’,5,5’-tetrafluoro-: A fluorinated derivative with unique properties such as increased stability and different electronic characteristics.
Uniqueness
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms enhances its potential for various chemical transformations and applications in different fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
57308-99-3 |
|---|---|
Molecular Formula |
C8H2Cl4S2 |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
2,5-dichloro-3-(2,5-dichlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H2Cl4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H |
InChI Key |
OFZKNVGMXFNOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C2=C(SC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


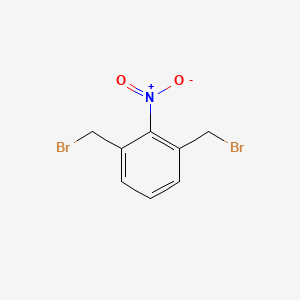
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
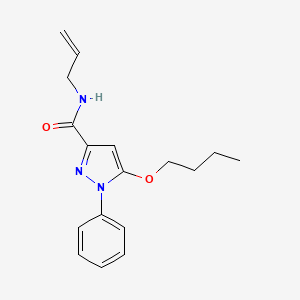
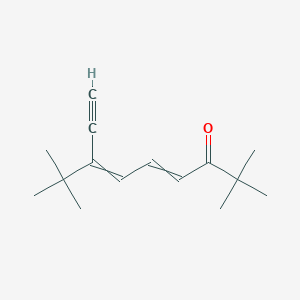

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
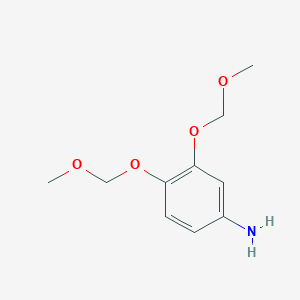



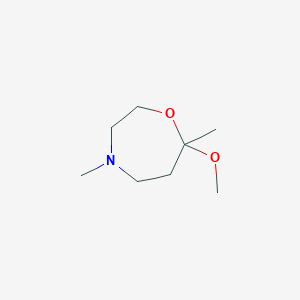
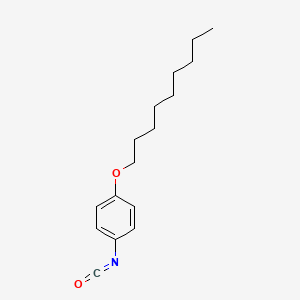

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
